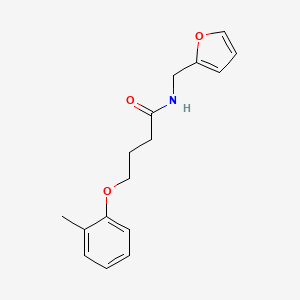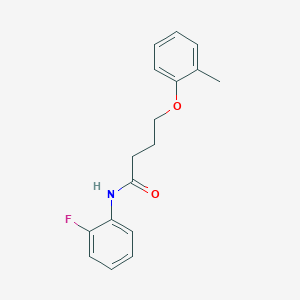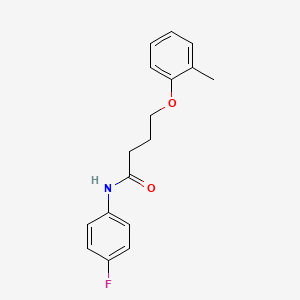![molecular formula C18H18F3NO2 B3753288 4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3753288.png)
4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is a compound that features both a trifluoromethyl group and a phenoxy group. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound it is part of . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
This process can be achieved using various reagents and conditions, such as the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and trifluoromethyl copper . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: It is used in the study of radical trifluoromethylation and the development of new synthetic methodologies.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and agrochemicals.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to its targets, thereby modulating its biological activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can be compared with other compounds that contain trifluoromethyl groups, such as:
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
These compounds share the trifluoromethyl group but differ in their overall structure and properties. The presence of the phenoxy group in this compound adds to its uniqueness and influences its chemical behavior and applications.
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-13-6-2-3-9-16(13)24-11-5-10-17(23)22-15-8-4-7-14(12-15)18(19,20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAGYMAVAWBGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 4-{[4-(2-methylphenoxy)butanoyl]amino}benzoate](/img/structure/B3753205.png)



![METHYL 2-[4-(2-METHYLPHENOXY)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B3753232.png)
![methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3753239.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide](/img/structure/B3753257.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-methylphenoxy)butanamide](/img/structure/B3753266.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide](/img/structure/B3753274.png)
![4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3753284.png)
![4-(2-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]butanamide](/img/structure/B3753291.png)

![4-(2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B3753308.png)
![(4-chlorobenzylidene)[2-(methylthio)phenyl]amine](/img/structure/B3753309.png)
